Piperazinyl 2-(2-thienyl)cyclopropyl ketone
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Overview
Description
“Piperazinyl 2-(2-thienyl)cyclopropyl ketone” is a chemical compound . It is related to “Cyclopropyl 2-thienyl ketone”, which has a molecular formula of C8H8OS, an average mass of 152.214 Da, and a monoisotopic mass of 152.029587 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, which could include “Piperazinyl 2-(2-thienyl)cyclopropyl ketone”, has been studied extensively. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives have been studied. These reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Solid Phase Synthesis
A study demonstrated the synthesis of resin-bound 4-substituted-2-aminobutadienes via Wittig reaction, utilizing a polymer-supported 2-(N-piperazino)prop-1-enyl-1-triphenylphosphonium bromide. This approach highlights the use of piperazine as a cleavable enamine linker compatible with anion chemistry, emphasizing its utility in solid-phase synthesis and potentially facilitating the production of various pharmaceuticals (Hird, Irie, & Nagai, 1997).
Spirocyclic N-Heterocycles Synthesis
The stannyl amine protocol (SnAP) combined with cyclic ketones produces saturated, spirocyclic N-heterocycles. These compounds are in demand as scaffolds for drug discovery, indicating the pivotal role of piperazine and related ketones in creating novel therapeutic agents (Siau & Bode, 2014).
Piperazine-Derived Hydrazone Linkers
Research into the preparation and application of solid supports with piperazine-derived hydrazine anchoring groups for immobilization of ketones offers insights into novel synthetic routes. This work underlines the adaptability of piperazine compounds in synthesizing and modifying pharmacologically active molecules (Lazny & Michalak, 2002).
Novel Ciprofloxacin Derivatives
The reaction of ciprofloxacin with thiazole/benzothiazole diazonium chloride leading to piperazine substituted ciprofloxacin derivatives showcases the chemical versatility of piperazine-containing compounds in the realm of antibiotic development. This study reflects the continuous search for enhanced antibacterial agents through structural modification of existing drugs (Yadav & Joshi, 2008).
Enantioselective Synthesis
The use of a novel piperazine-thiourea catalyst for the enantioselective Michael addition of alpha-cyanoketones to alpha,beta-unsaturated trifluoromethyl ketones, resulting in alpha-trifluoromethyldihydropyrans, exemplifies the role of piperazine derivatives in catalysis. This application underscores the significance of piperazine-based catalysts in achieving high selectivity and efficiency in chemical syntheses, which is crucial for the development of new drugs (Li et al., 2009).
Safety and Hazards
The safety data sheet for “Cyclopropyl 2-thienyl ketone” indicates that it is a combustible liquid and vapor. It may be harmful if swallowed, inhaled, or absorbed through the skin. It may cause eye and skin irritation, respiratory and digestive tract irritation, and central nervous system depression .
Future Directions
Mechanism of Action
Target of Action
Piperazinyl 2-(2-thienyl)cyclopropyl ketone is a complex compound that may interact with multiple targets. Piperazine derivatives, in general, have been found to exhibit a wide range of biological and pharmaceutical activities . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
Piperazine derivatives are known to interact with their targets through various mechanisms . For instance, the synthesis of certain piperazine derivatives involves the cyclization of 1,2-diamine derivatives with sulfonium salts .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biological and pharmaceutical activities . The synthesis of these compounds involves several biochemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts .
Pharmacokinetics
The molecular weight of the compound is 15221 , which may influence its pharmacokinetic properties.
Result of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities .
Action Environment
The compound’s stability may be influenced by factors such as temperature, ph, and light exposure .
properties
IUPAC Name |
piperazin-1-yl-(2-thiophen-2-ylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c15-12(14-5-3-13-4-6-14)10-8-9(10)11-2-1-7-16-11/h1-2,7,9-10,13H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLPEQPVIBGQNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2CC2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Thiophen-2-yl)cyclopropanecarbonyl]piperazine |
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